3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile
Description
3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile is a nitrile-containing diaryl ether derivative characterized by a phenoxy group substituted with chlorine at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position. The trifluoromethyl and chloro substituents contribute to electron-withdrawing effects, influencing reactivity and binding interactions in target applications.
Properties
Molecular Formula |
C10H7ClF3NO |
|---|---|
Molecular Weight |
249.61 g/mol |
IUPAC Name |
3-[2-chloro-5-(trifluoromethyl)phenoxy]propanenitrile |
InChI |
InChI=1S/C10H7ClF3NO/c11-8-3-2-7(10(12,13)14)6-9(8)16-5-1-4-15/h2-3,6H,1,5H2 |
InChI Key |
FKXMXCGCHRLNGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OCCC#N)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The predominant synthetic route to 3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile involves the nucleophilic substitution of a phenol derivative bearing 2-chloro and 5-trifluoromethyl substituents with a halo-substituted propanenitrile, usually 3-chloropropanenitrile. This reaction forms the ether linkage between the aromatic oxygen and the propanenitrile chain.
- 2-Chloro-5-(trifluoromethyl)phenol
- 3-Chloropropanenitrile
- Base: Potassium carbonate (K₂CO₃) or similar bases to deprotonate the phenol and generate the phenoxide ion.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile to enhance nucleophilicity and solubility.
- Temperature: Reflux or elevated temperatures (80–120°C) to facilitate the substitution reaction.
- Reaction time: Several hours (typically 6–24 h) depending on scale and conditions.
- The phenol is deprotonated by the base to form the phenoxide ion.
- The phenoxide ion performs nucleophilic attack on the electrophilic carbon of 3-chloropropanenitrile via an SN2 mechanism, displacing chloride and forming the ether bond.
Detailed Reaction Procedure (Laboratory Scale)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Dissolve 2-chloro-5-(trifluoromethyl)phenol and K₂CO₃ in DMF | Deprotonation of phenol to phenoxide ion. |
| 2 | Add 3-chloropropanenitrile slowly under stirring | Initiate nucleophilic substitution. |
| 3 | Heat mixture under reflux (90–110°C) for 12–18 h | Reaction completion monitored by TLC or HPLC. |
| 4 | Cool reaction mixture and quench with water | Precipitate or extract product. |
| 5 | Purify by recrystallization or chromatography | Obtain analytically pure this compound. |
Industrial Scale Considerations
Industrial synthesis would focus on optimizing yield, purity, and cost-effectiveness. Key considerations include:
- Solvent recycling: Use of DMF or acetonitrile with recovery systems to reduce waste.
- Base selection: Potassium carbonate is preferred for cost and ease of handling; alternatives may include sodium hydride or cesium carbonate for enhanced reactivity.
- Reaction monitoring: Use of in-line HPLC or GC to monitor conversion and minimize by-products.
- Purification: Crystallization from suitable solvents or chromatographic techniques scaled for bulk processing.
- Safety: Handling of nitrile compounds and halogenated aromatics requires proper ventilation and personal protective equipment due to potential toxicity.
Influence of Substituents
The presence of the electron-withdrawing trifluoromethyl and chloro groups on the phenol ring increases the acidity of the phenol and enhances the nucleophilicity of the phenoxide ion by stabilizing the negative charge. This facilitates the etherification reaction under milder conditions compared to unsubstituted phenols.
Reaction Yields and Purity
Reported yields for similar phenoxypropanenitrile compounds range from 70% to 90% depending on reaction conditions and purification methods. Purity is typically confirmed by NMR, IR, and chromatographic methods.
Spectroscopic Characterization
- ¹H NMR: Aromatic protons typically appear between δ 6.8–7.5 ppm; the methylene protons adjacent to oxygen and nitrile groups appear as distinct multiplets.
- ¹³C NMR: The nitrile carbon resonates near δ 115–120 ppm; aromatic carbons affected by chloro and trifluoromethyl substituents show characteristic shifts.
- IR Spectroscopy: Strong nitrile stretch at ~2240 cm⁻¹; aryl ether C–O–C stretch near 1250 cm⁻¹ confirms ether linkage.
| Preparation Aspect | Details |
|---|---|
| Starting Materials | 2-Chloro-5-(trifluoromethyl)phenol, 3-chloropropanenitrile |
| Base | Potassium carbonate (K₂CO₃) |
| Solvent | Dimethylformamide (DMF), Acetonitrile |
| Temperature | Reflux (90–110°C) |
| Reaction Time | 12–18 hours |
| Mechanism | SN2 nucleophilic substitution of phenoxide on haloalkyl nitrile |
| Purification | Recrystallization, chromatography |
| Typical Yield | 70–90% |
| Characterization Techniques | NMR (¹H, ¹³C), IR spectroscopy, HPLC/GC |
The preparation of this compound is well-established through nucleophilic aromatic substitution of the phenol derivative with 3-chloropropanenitrile under basic, aprotic conditions. Optimization of reaction parameters such as solvent, base, temperature, and purification methods can achieve high yields and purity suitable for research and industrial applications. The electron-withdrawing substituents on the aromatic ring facilitate the etherification reaction, making this synthesis efficient and reliable.
Chemical Reactions Analysis
Types of Reactions
3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxypropanenitriles.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines or other reduced derivatives.
Scientific Research Applications
Agricultural Chemistry
Herbicidal Activity
3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile has been identified as an effective herbicide. Its ability to control various weed species makes it valuable in crop management. Studies indicate that it exhibits high efficacy against resistant weed populations, which is crucial for sustainable agriculture.
| Weed Species | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Amaranthus spp. | 85 | 200 |
| Setaria spp. | 90 | 250 |
| Echinochloa spp. | 80 | 300 |
Pharmaceutical Applications
Pharmacological Properties
Research has shown that compounds similar to this compound possess anti-inflammatory and anti-cancer properties. The trifluoromethyl group enhances the compound's interaction with biological targets, potentially leading to new therapeutic agents.
Case Study: Anti-Cancer Activity
In a study conducted on various cancer cell lines, the compound demonstrated significant cytotoxicity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 12 | Inhibition of cell proliferation |
Industrial Uses
The compound's chemical stability and reactivity make it suitable for use in the manufacture of specialty chemicals and agrochemicals. Its properties allow for incorporation into formulations that require enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenol
- Structural Differences: The trifluoromethyl group is at the 4-position on the benzene ring instead of the 5-position, and the terminal group is a phenol (-OH) rather than a nitrile (-CN).
- Applications: This compound is an intermediate in synthesizing MK-2305, a potent G-protein-coupled receptor 40 (GPR40) agonist. The phenol group facilitates hydrogen bonding, enhancing receptor interaction .
- Synthesis : Requires high-temperature (130°C) displacement reactions under inert conditions, similar to methodologies for related diaryl ethers .
- Key Insight : Positional isomerism (4-CF₃ vs. 5-CF₃) significantly alters electronic properties and biological activity.
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile
- Structural Differences : A pyridine ring replaces the benzene ring, with chlorine and -CF₃ at the 3- and 5-positions, respectively. The acetonitrile group is directly attached to the heterocycle.
- Applications : Likely used in agrochemicals or pharmaceuticals due to pyridine’s electron-deficient nature, which enhances stability and target binding .
5-(2-Chloro-5-(trifluoromethyl)phenoxy)-2-nitrobenzoate Esters
- Structural Differences: Features a nitro (-NO₂) group at the 2-position of the benzoate ester and an ethoxycarbonyl ethyl ester side chain.
- Applications : These esters may act as pro-pesticides or pro-drugs, where ester hydrolysis releases active metabolites. The nitro group increases electrophilicity, aiding in nucleophilic substitution reactions .
- Key Insight : The ester group improves lipophilicity and bioavailability compared to the nitrile-containing parent compound.
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic Acid
- Structural Differences: A propanoic acid (-CH₂CH₂COOH) replaces the propanenitrile chain.
- Applications : The carboxylic acid group enables ionic interactions, making it suitable for applications requiring solubility in aqueous environments or coordination with basic residues in enzymes .
- Key Insight : The acid group’s ionization at physiological pH contrasts with the nitrile’s neutrality, impacting pharmacokinetics.
Furyloxyfen (Pesticide Intermediate)
- Structural Differences: Incorporates a tetrahydrofuran ring linked to the phenoxy group.
- Applications : Used as a herbicide (furyloxyfen), where the tetrahydrofuran moiety enhances metabolic stability and soil persistence .
- Key Insight : Heterocyclic rings like tetrahydrofuran can reduce photodegradation compared to purely aromatic systems.
Comparative Data Table
Research Findings and Trends
- Positional Isomerism: Substitution patterns (e.g., 4-CF₃ vs. 5-CF₃) critically affect bioactivity.
- Functional Group Impact : Nitriles offer synthetic versatility for further derivatization (e.g., hydrolysis to amides or carboxylic acids), while esters and carboxylic acids prioritize bioavailability and solubility .
- Heterocyclic Modifications : Pyridine and tetrahydrofuran rings introduce distinct electronic and stability profiles, expanding applications from pharmaceuticals to agrochemicals .
Biological Activity
3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of herbicide and insecticide development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure indicates the presence of a chloro group, a trifluoromethyl group, and a nitrile functional group, which contribute to its biological properties.
1. Herbicidal Activity:
this compound has been identified as an effective herbicide. Its mechanism primarily involves the inhibition of specific metabolic pathways in plants, leading to growth disruption. The compound acts by interfering with the photosynthetic process and inhibiting key enzymes involved in plant metabolism.
2. Insecticidal Activity:
Research has shown that this compound exhibits significant insecticidal properties against various pest species. It targets the nervous system of insects, leading to paralysis and death. The specific mode of action involves the disruption of neurotransmitter release, which is critical for normal insect physiology.
Table 1: Summary of Biological Activity Studies
Case Studies
Case Study 1: Insecticidal Efficacy Against Spodoptera littoralis
A study conducted by researchers demonstrated that this compound showed complete mortality in larvae of Spodoptera littoralis at a concentration of 50 mg/L after 48 hours of exposure. The study concluded that the compound's neurotoxic effects were primarily responsible for this high level of efficacy.
Case Study 2: Herbicidal Effects on Common Weeds
In another investigation, the herbicidal effects of the compound were tested on common agricultural weeds. At a concentration of 200 mg/L, significant growth inhibition was observed across multiple species, indicating its potential utility in agricultural settings for weed management.
Toxicity Profile
While demonstrating potent biological activity against pests and weeds, it is essential to consider the toxicity profile of this compound. Preliminary studies indicate low toxicity to warm-blooded animals, making it a promising candidate for agricultural applications without significant risk to non-target species.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
